3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the oxadiazole family and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Mechanism of Action
Target of Action
The primary targets of AKOS001902760, also known as AB00761361-01, Z108818252, or 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide, are currently unknown .
Mode of Action
As the compound is still in the early stages of research, further studies are needed to elucidate how it interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The pharmacokinetic properties of AKOS001902760, including its absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability, are currently under investigation . These properties are crucial for understanding how the compound is processed in the body and how effectively it can reach its targets .
Result of Action
As the compound is still in the early stages of research, further studies are needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of AKOS001902760 is currently unknown . Factors such as temperature, pH, and the presence of other molecules can potentially affect how a compound behaves in the body .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide in lab experiments is its potent activity against cancer cells and its neuroprotective effects. This makes it a promising compound for the development of new drugs for the treatment of cancer and neurological disorders.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations. Therefore, careful optimization of the concentration and exposure time is necessary to avoid toxicity and obtain reliable results.
Future Directions
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide. One of the most promising areas is the development of new drugs for the treatment of cancer and neurological disorders. Further studies are needed to optimize the synthesis method and determine the optimal concentration and exposure time for this compound.
Another direction for future research is to investigate the potential of this compound as a diagnostic tool for cancer. Studies have suggested that it can selectively bind to cancer cells and can be used for imaging and early detection of cancer.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its potent anticancer and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cancer and neurological disorders. However, further studies are needed to optimize the synthesis method, determine the optimal concentration and exposure time, and investigate its potential as a diagnostic tool for cancer.
Synthesis Methods
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with thiosemicarbazide in the presence of phosphorous oxychloride and then reacting the resulting product with 2-bromo-3-(4-chlorophenyl)propionic acid. This reaction yields this compound in good yield and purity.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide has potential applications in several scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another potential application of this compound is in the treatment of neurological disorders. Studies have suggested that it has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-9-8-23-15(17-9)18-12(21)6-7-13-19-14(20-22-13)10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKWRSWYDNPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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